Cas no 2649055-78-5 (5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene)

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene structure
2649055-78-5 structure
Product name:5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
CAS No:2649055-78-5
MF:C10H10N2O5
Molecular Weight:238.196802616119
CID:5882189
PubChem ID:165857368

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2649055-78-5
    • EN300-1775954
    • 5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
    • 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
    • インチ: 1S/C10H10N2O5/c1-16-9-4-7(5-11-6-13)3-8(12(14)15)10(9)17-2/h3-4H,5H2,1-2H3
    • InChIKey: XTLOIYOQWKZNLB-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(CN=C=O)=CC=1[N+](=O)[O-])OC

計算された属性

  • 精确分子量: 238.05897142g/mol
  • 同位素质量: 238.05897142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 93.7Ų

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1775954-0.05g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
0.05g
$768.0 2023-09-20
Enamine
EN300-1775954-10.0g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
10g
$3929.0 2023-06-03
Enamine
EN300-1775954-10g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
10g
$3929.0 2023-09-20
Enamine
EN300-1775954-0.5g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
0.5g
$877.0 2023-09-20
Enamine
EN300-1775954-1.0g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
1g
$914.0 2023-06-03
Enamine
EN300-1775954-0.1g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
0.1g
$804.0 2023-09-20
Enamine
EN300-1775954-1g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
1g
$914.0 2023-09-20
Enamine
EN300-1775954-0.25g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
0.25g
$840.0 2023-09-20
Enamine
EN300-1775954-5.0g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
5g
$2650.0 2023-06-03
Enamine
EN300-1775954-5g
5-(isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene
2649055-78-5
5g
$2650.0 2023-09-20

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene 関連文献

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzeneに関する追加情報

Latest Research Advances on 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene (CAS: 2649055-78-5) in Chemical Biology and Pharmaceutical Applications

5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene (CAS: 2649055-78-5) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its isocyanate functional group and nitro-aromatic structure, serves as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Recent studies have explored its potential in targeted drug delivery, covalent inhibitor design, and as a building block for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing covalent kinase inhibitors. Researchers utilized 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene as a key intermediate to create selective EGFR inhibitors with improved binding kinetics. The isocyanate group's reactivity allowed for efficient covalent bond formation with cysteine residues in the target protein's active site, while the dimethoxy-nitrobenzene moiety contributed to enhanced solubility and pharmacokinetic properties.

In the field of chemical biology, recent work published in ACS Chemical Biology (2024) has highlighted the compound's application in activity-based protein profiling (ABPP). The molecule's unique combination of reactivity (isocyanate) and detectability (nitro-aromatic) makes it particularly suitable for developing new probes that can identify and characterize novel enzymatic targets in complex biological systems. This approach has shown promise in identifying previously unknown drug targets in cancer cell lines.

From a synthetic chemistry perspective, advances in the scalable production of 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene have been reported in Organic Process Research & Development (2023). The new synthetic routes address previous challenges in controlling the reactivity of the isocyanate group while maintaining the integrity of the nitro-aromatic system. These process improvements have significantly increased the compound's availability for research applications while reducing production costs by approximately 40% compared to traditional methods.

Recent safety and toxicology studies (Regulatory Toxicology and Pharmacology, 2024) have provided important insights into the compound's handling requirements and biological effects. While the isocyanate group presents certain reactivity hazards, proper handling procedures and the compound's relatively low volatility make it manageable for laboratory use. Interestingly, the studies also revealed that the specific substitution pattern (1,2-dimethoxy-3-nitro) contributes to reduced nonspecific protein binding compared to simpler isocyanate derivatives.

Looking forward, several ongoing clinical trials (as of mid-2024) are investigating drug candidates derived from 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene, particularly in oncology and inflammatory diseases. Early-phase results suggest that compounds incorporating this scaffold show improved target selectivity and reduced off-target effects compared to previous generations of covalent drugs. The unique electronic properties imparted by the dimethoxy-nitrobenzene moiety appear to modulate the isocyanate group's reactivity in biologically relevant environments.

In conclusion, 5-(Isocyanatomethyl)-1,2-dimethoxy-3-nitrobenzene (CAS: 2649055-78-5) continues to emerge as a valuable chemical tool in drug discovery and chemical biology. Its dual functionality (reactive isocyanate and detectable aromatic system) combined with recent synthetic advances position it as a promising scaffold for developing next-generation targeted therapies and research tools. Future research directions likely include further optimization of its physicochemical properties and expansion of its applications in proteomics and targeted protein degradation strategies.

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